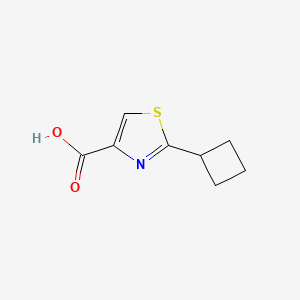

2-Cyclobutylthiazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-8(11)6-4-12-7(9-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNVCRUUEJKWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Cyclobutylthiazole 4 Carboxylic Acid

Retrosynthetic Analysis of 2-Cyclobutylthiazole-4-carboxylic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. This process involves a series of logical disconnections and functional group interconversions.

Disconnection Strategies for the Thiazole (B1198619) Ring and Substituents

The primary disconnection strategy for this compound focuses on the bonds forming the thiazole ring. The most logical and widely employed approach for thiazole synthesis is the Hantzsch thiazole synthesis. This method suggests a disconnection of the C2-N3 and C4-S1 bonds of the thiazole ring. This leads to two key synthons: a thioamide-containing synthon for the C2-N3 part and an α-halocarbonyl synthon for the C4-C5-S1 portion.

Specifically for this compound, the disconnection can be visualized as follows:

Disconnection 1 (C2-N3 and C4-S1): This disconnection, based on the Hantzsch synthesis, breaks the thiazole ring into cyclobutanecarbothioamide and a 3-halo-2-oxopropanoic acid derivative. This is the most common and efficient strategy.

| Disconnection Point | Resulting Synthons | Corresponding Reagents |

| C2-N3 and C4-S1 | Cyclobutylthiocarbonyl cation and an enolate of a 3-halo-2-oxopropanoate | Cyclobutanecarbothioamide and an ethyl 3-halo-2-oxopropanoate (e.g., ethyl bromopyruvate) |

Identification of Key Precursors and Synthons

Based on the disconnection strategies, the key precursors for the synthesis of this compound are identified. The primary synthons and their corresponding commercially available or readily synthesizable precursors are:

Synthon 1: Cyclobutylthiocarbonyl cation. The synthetic equivalent for this synthon is cyclobutanecarbothioamide . This thioamide can be prepared from cyclobutanecarboxamide by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Synthon 2: Enolate of a 3-halo-2-oxopropanoate. The synthetic equivalent for this synthon is typically an ethyl 3-halo-2-oxopropanoate , with ethyl bromopyruvate being a common choice due to its reactivity.

The carboxylic acid functionality at the C4 position is often introduced in a protected form, such as an ester (e.g., ethyl ester), which can be subsequently hydrolyzed in the final step of the synthesis. Therefore, the immediate synthetic target is often ethyl 2-cyclobutylthiazole-4-carboxylate.

Advanced Synthetic Approaches to the Thiazole Ring System

The formation of the thiazole ring is the cornerstone of the synthesis of this compound. The Hantzsch synthesis and its variations are the most prominent methods.

Cyclization Reactions for Thiazole Formation

The Hantzsch thiazole synthesis provides a direct and efficient route to 2,4-disubstituted thiazoles. In the context of this compound, this involves the condensation of cyclobutanecarbothioamide with ethyl bromopyruvate. prepchem.com

The reaction proceeds via a sequence of steps:

Nucleophilic attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion to form an intermediate.

Cyclization: The nitrogen atom of the thioamide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate.

Dehydration: Subsequent dehydration of this intermediate results in the formation of the aromatic thiazole ring.

A typical procedure involves heating a mixture of cyclobutanecarbothioamide and ethyl bromopyruvate in a suitable solvent, such as ethanol (B145695), to reflux. prepchem.com The reaction is often carried out in the presence of a mild base to neutralize the hydrogen bromide formed during the reaction.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| Cyclobutanecarbothioamide | Ethyl bromopyruvate | Ethanol | Reflux | Ethyl 2-cyclobutylthiazole-4-carboxylate prepchem.com |

Functionalization Strategies for the Thiazole Core

While the Hantzsch synthesis directly installs the desired substituents in many cases, further functionalization of a pre-formed thiazole ring can also be a viable strategy. However, for this compound, the direct construction of the substituted ring is more convergent and efficient.

Should a functionalization approach be considered, a 2-unsubstituted or 2-halothiazole-4-carboxylate could be a starting point. The cyclobutyl group could then be introduced via:

Palladium-catalyzed cross-coupling reactions: A 2-halothiazole-4-carboxylate could be coupled with a cyclobutyl organometallic reagent, such as cyclobutylzinc chloride or cyclobutylmagnesium bromide, in the presence of a palladium catalyst.

Nucleophilic aromatic substitution: While less common for introducing alkyl groups, under specific conditions, a highly activated 2-halothiazole could potentially react with a cyclobutyl nucleophile.

These methods are generally more complex and may offer lower yields compared to the direct Hantzsch synthesis for this particular target molecule.

Synthesis of the Cyclobutyl Moiety and its Integration into the Thiazole Scaffold

The cyclobutyl group is introduced into the thiazole ring via the use of a cyclobutyl-containing precursor in the Hantzsch synthesis.

The key starting material is cyclobutanecarbothioamide . This can be synthesized from cyclobutanecarboxylic acid or its derivatives. A common method involves the conversion of cyclobutanecarboxamide to the corresponding thioamide using a thionating agent.

Synthesis of Cyclobutanecarbothioamide:

Amide formation: Cyclobutanecarboxylic acid can be converted to cyclobutanecarboxamide via its acid chloride or by direct amidation with ammonia or a protected form of ammonia.

Thionation: The resulting cyclobutanecarboxamide is then treated with a thionating agent like Lawesson's reagent or phosphorus pentasulfide in an inert solvent such as toluene or xylene under reflux to yield cyclobutanecarbothioamide.

Once cyclobutanecarbothioamide is obtained, it is directly integrated into the thiazole scaffold through the Hantzsch synthesis as described in section 2.2.1. This one-pot cyclization efficiently incorporates the cyclobutyl moiety at the 2-position of the thiazole ring.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives such as esters and amides. These transformations are crucial for modifying the physicochemical properties and biological activities of the parent molecule.

Esterification of this compound is a fundamental transformation that can be achieved through several methods, most notably the Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.compatsnap.combyjus.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.compatsnap.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.compatsnap.com

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water to form a protonated ester. masterorganicchemistry.com

Deprotonation of the ester to yield the final product and regenerate the acid catalyst. byjus.com

A specific example of the synthesis of an ester of this compound is the preparation of ethyl 2-cyclobutylthiazole-4-carboxylate. This can be achieved via a Hantzsch-type thiazole synthesis, where cyclobutane (B1203170) carbothioamide is reacted with ethyl bromopyruvate in ethanol. prepchem.com

Table 1: Synthesis of Ethyl 2-cyclobutylthiazole-4-carboxylate

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product |

|---|

The formation of amides from this compound is a key transformation, often employed in the synthesis of biologically active molecules. This can be accomplished by activating the carboxylic acid, which then reacts with an amine. hepatochem.com A wide array of peptide coupling reagents have been developed to facilitate this reaction under mild conditions, minimizing side reactions and racemization. uni-kiel.debachem.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt). peptide.com The role of these additives is to form a more reactive intermediate and suppress racemization. uni-kiel.de Other classes of highly efficient coupling reagents include phosphonium salts, such as PyBOP, and uronium salts, like HBTU and HATU. peptide.com

A representative procedure for the amidation of a thiazole carboxylic acid involves the use of EDC and HOBt, with the addition of a base like 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through the formation of a reactive HOBt ester, which is then attacked by the amine. nih.gov

Table 2: Reagents for Amide Coupling of Thiazole Carboxylic Acids

| Coupling Reagent | Additive | Base | Amine | Product |

|---|

The general mechanism for amide bond formation using a coupling reagent like EDC and an additive like HOBt is as follows:

The carboxylic acid reacts with the coupling reagent to form a highly reactive O-acylisourea intermediate.

This intermediate can then react with an amine to form the amide bond.

Alternatively, in the presence of an additive like HOBt, the O-acylisourea reacts with HOBt to form an active ester, which is less prone to side reactions and racemization.

The active ester then reacts with the amine to yield the desired amide.

Beyond esterification and amidation, the carboxylic acid group of this compound can be converted into other functional derivatives, which serve as versatile intermediates in organic synthesis.

Acid Chlorides: One of the most common derivatizations is the conversion to an acid chloride. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (PCl₃). libretexts.orgmasterorganicchemistry.comchemguide.co.ukcommonorganicchemistry.com The resulting acid chlorides are highly reactive acylating agents that can be readily converted into a variety of other functional groups. masterorganicchemistry.com The reaction with thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed. masterorganicchemistry.com

Weinreb Amides: Another useful derivative is the N-methoxy-N-methylamide, also known as a Weinreb amide. mychemblog.com Weinreb amides are valuable synthetic intermediates because they react with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. mychemblog.comwikipedia.org They can be prepared from carboxylic acids using various methods, including the use of peptide coupling reagents with N,O-dimethylhydroxylamine hydrochloride. unito.itorientjchem.org An alternative method involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by reaction with N,O-dimethylhydroxylamine hydrochloride. chemspider.com

Table 3: Reagents for Other Carboxyl Derivatizations

| Desired Derivative | Reagent(s) | Key Features of Derivative |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Highly reactive acylating agent |

Stereochemical Control in the Synthesis of this compound and its Analogs

When substituents are introduced at the 4- and 5-positions of the thiazole ring, or when the cyclobutyl group itself is chiral, the control of stereochemistry becomes a critical aspect of the synthesis. Asymmetric synthesis and chiral resolution are two primary strategies to obtain enantiomerically pure this compound and its analogs.

Asymmetric synthesis aims to create a specific stereoisomer directly. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. For instance, the synthesis of chiral Δ²-thiazolines has been accomplished from α,β-unsaturated methyl esters via a Sharpless asymmetric dihydroxylation as a key step, yielding products with high enantiomeric excess. nih.govscilit.comnih.gov Such methodologies could potentially be adapted for the asymmetric synthesis of this compound analogs where a chiral center is desired on the thiazole ring or its substituents.

Chiral resolution, on the other hand, involves the separation of a racemic mixture of the final compound or a key intermediate. wikipedia.org A common method for the resolution of carboxylic acids is the formation of diastereomeric salts by reacting the racemic acid with a chiral base. libretexts.org These diastereomeric salts often have different solubilities, allowing for their separation by crystallization. wikipedia.org After separation, the pure enantiomer of the carboxylic acid can be recovered by removing the chiral resolving agent. Another approach is the formation of diastereomeric esters with a chiral alcohol, which can then be separated by chromatography. beilstein-journals.orgnih.gov

Catalyst Development and Green Chemistry Approaches in this compound Synthesis

The development of efficient catalysts and the application of green chemistry principles are of growing importance in the synthesis of thiazole derivatives, including this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. nih.govresearchgate.nettandfonline.com Microwave heating can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating methods. researchgate.netnih.gov The Hantzsch thiazole synthesis, a classical method for preparing thiazoles, has been successfully adapted to microwave conditions. nih.gov This approach could be applied to the synthesis of this compound to improve efficiency and reduce energy consumption.

The choice of catalyst and solvent is also crucial in green synthesis. There is a growing interest in developing metal-free catalytic systems. For example, Brønsted acids have been used to promote the synthesis of 2,4-disubstituted thiazoles. researchgate.netorganic-chemistry.org Furthermore, the use of environmentally benign and recyclable catalysts is a key aspect of green chemistry. Chitosan (B1678972), a biodegradable natural polymer, has been investigated as a heterogeneous basic biocatalyst in the synthesis of thiazole derivatives. nih.gov The development of palladium- and copper-catalyzed reactions has also provided highly selective methods for the synthesis of substituted thiazoles under mild conditions. organic-chemistry.org

Table 4: Green Chemistry Approaches in Thiazole Synthesis

| Green Chemistry Approach | Method/Catalyst | Potential Advantages |

|---|---|---|

| Alternative Energy Source | Microwave irradiation | Faster reaction times, higher yields, reduced energy consumption |

| Green Catalysts | Brønsted acids, Chitosan | Metal-free conditions, use of biodegradable and renewable catalysts |

Chemical Modification and Derivatization Strategies for 2 Cyclobutylthiazole 4 Carboxylic Acid Analogs

Design Principles for Structural Diversity and Analog Generation

The generation of analogs from a lead compound like 2-cyclobutylthiazole-4-carboxylic acid is guided by established principles of medicinal chemistry aimed at exploring the chemical space to enhance potency, selectivity, and pharmacokinetic properties. A primary strategy is bioisosteric replacement , where a functional group is substituted with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological activity or metabolic stability. nih.govnih.gov This can involve replacing the carboxylic acid with groups like tetrazoles to mitigate issues such as rapid metabolism. nih.govcambridgemedchemconsulting.com

Modifications at the Thiazole (B1198619) 2-Position of this compound

The 2-position of the thiazole ring, occupied by the cyclobutyl group in the parent compound, is a key site for chemical modification to explore structural diversity. The inherent reactivity of the thiazole ring allows for various synthetic transformations at this position. The proton at the C2 position of a thiazole ring is acidic and can be removed by strong bases like organolithium compounds or Hauser bases. wikipedia.org This deprotonation generates a 2-lithiothiazole intermediate, which can then react with a range of electrophiles to introduce new substituents.

Synthetic strategies often involve building the thiazole ring with the desired substituent already in place. The Hantzsch thiazole synthesis, a reaction between a haloketone and a thioamide, is a prominent method for creating 2-substituted thiazoles. wikipedia.org For instance, analogs with different alkyl or aryl groups at the 2-position can be synthesized by varying the thioamide starting material. Furthermore, the 2-position can be functionalized with groups capable of forming hydrogen bonds, such as amino, amido, or ureido moieties, which can be crucial for target engagement. researchgate.net The synthesis of 2-aminothiazole (B372263) derivatives is a common strategy, providing a versatile handle for further elaboration. researchgate.netmdpi.com

Table 1: Examples of Modifications at the Thiazole 2-Position

| Modification Type | Example Substituent | Synthetic Precursor | Potential Interaction |

|---|---|---|---|

| Alkyl/Aryl Substitution | Phenyl, Methyl | Substituted Thioamide | Hydrophobic Interactions |

| Amino Functionalization | -NH2 | Thiourea | Hydrogen Bond Donor/Acceptor |

| Amido Functionalization | -NHCOR | 2-Aminothiazole + Acyl Chloride | Hydrogen Bond Donor/Acceptor |

Modifications at the Carboxylic Acid 4-Position

The carboxylic acid at the 4-position is a versatile functional group that can be readily modified to produce a wide array of derivatives, primarily esters and amides. These modifications can significantly impact the compound's solubility, membrane permeability, and metabolic stability.

Esterification is a common strategy to mask the polarity of the carboxylic acid, which can improve cell penetration. nih.gov The Steglich esterification is a particularly mild and effective method, especially for sterically hindered alcohols or acid-labile substrates. organic-chemistry.org This reaction typically employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the reaction between the carboxylic acid and an alcohol under non-acidic conditions. organic-chemistry.orgorgsyn.org

Amidation is another critical derivatization strategy, as the amide bond is a key structural feature in many biologically active molecules. nih.gov The synthesis of amides from this compound can be achieved by activating the carboxylic acid with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base like DMAP, followed by reaction with a primary or secondary amine. acs.org This approach allows for the introduction of a diverse range of substituents via the amine component, enabling extensive SAR exploration. acs.orgjst.go.jp

Table 2: Reagents for Carboxylic Acid Modification

| Modification | Reagents | Product | Key Features |

|---|---|---|---|

| Esterification | Alcohol, DCC, DMAP | Ester | Increased lipophilicity, prodrug potential |

Thiazolidine (B150603) Ring System Modifications

Alterations to the core heterocyclic system, such as the conversion of the aromatic thiazole ring to a saturated or partially saturated thiazolidine ring, represent a more profound structural modification. researchgate.nettandfonline.com Thiazolidine derivatives often exhibit distinct biological activities compared to their thiazole counterparts. e3s-conferences.orgnih.gov

The synthesis of thiazolidine derivatives can be accomplished through various routes. One common method involves the cyclocondensation of a compound containing a thiol group with an imine. nih.gov For example, starting from precursors derived from the thiazole core, reduction of the ring or ring-opening followed by recyclization can lead to thiazolidine structures. A notable class of thiazolidine derivatives are the 2,4-thiazolidinediones , which are synthesized via methods like the Knoevenagel condensation. e3s-conferences.orgnih.gov These modifications fundamentally change the geometry and electronic properties of the heterocyclic core, which can lead to novel interactions with biological targets. researchgate.net

Bioisosteric Replacements of the Carboxylic Acid Moiety

Replacing the carboxylic acid group with a bioisostere is a widely used strategy in drug design to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, while retaining the key acidic interaction with the target protein. nih.govnih.gov Carboxylic acids can be prone to rapid metabolism via acyl-glucuronidation, and their high polarity can limit cell membrane permeability. nih.gov

The most common bioisostere for a carboxylic acid is the 5-substituted tetrazole ring. nih.govnih.govresearchgate.net The tetrazole group has a pKa value similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic the key ionic interactions of the carboxylate group. cambridgemedchemconsulting.com However, tetrazoles are generally more lipophilic and resistant to metabolic degradation, which can be advantageous. researchgate.netdrugbank.com The synthesis of tetrazoles often involves the [3+2] cycloaddition of an azide (B81097) (e.g., sodium azide) with a nitrile.

Other functional groups that have been successfully used as carboxylic acid bioisosteres include:

Acyl sulfonamides nih.gov

Isoxazolols nih.gov

Tetrazolones rsc.org

1-Hydroxypyrazoles cambridgemedchemconsulting.com

These replacements offer alternative acidic functionalities with varied electronic and steric profiles, providing a powerful tool for optimizing lead compounds. nih.gov

Table 3: Comparison of Carboxylic Acid and its Tetrazole Bioisostere

| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN4H) | Reference |

|---|---|---|---|

| pKa | ~4.5 | ~4.5 - 4.9 | cambridgemedchemconsulting.comresearchgate.net |

| Acidity | Acidic | Acidic | nih.gov |

| Lipophilicity (cLogP) | Lower | Higher | researchgate.net |

| Metabolic Stability | Susceptible to acyl-glucuronidation | Generally more resistant to metabolism | nih.govresearchgate.net |

| Hydrogen Bonding | H-bond donor and acceptor | H-bond donor and acceptor | cambridgemedchemconsulting.com |

Linker and Conjugate Chemistry for Advanced Constructs

The this compound scaffold can serve as a building block for the construction of more complex molecules, such as targeted drug conjugates, probes, or bivalent ligands, through the use of chemical linkers. The carboxylic acid at the 4-position is the most convenient handle for conjugation.

The standard approach involves activating the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents (e.g., EDCI, HOBt), and then reacting it with a nucleophilic group (typically an amine or alcohol) on a linker molecule. jst.go.jpprepchem.com This results in the formation of a stable amide or ester bond, respectively, connecting the thiazole moiety to the linker. acs.org The other end of the linker can then be attached to another molecule of interest, such as a targeting ligand, a fluorescent dye, or another pharmacophore. This strategy allows for the modular assembly of advanced chemical constructs designed for specific applications beyond that of the parent molecule itself.

Structure Activity Relationship Sar Studies and Molecular Design of 2 Cyclobutylthiazole 4 Carboxylic Acid Derivatives

Establishment of SAR for 2-Cyclobutylthiazole-4-carboxylic Acid and its Derivatives

Structure-activity relationship (SAR) studies for GPR40 agonists have established key pharmacophoric features required for potent activity. These generally include a carboxylic acid or a bioisostere, a central aromatic or heterocyclic core, and a hydrophobic tail. nih.govnih.gov For derivatives of this compound, SAR exploration focuses on modifications of these three components.

Published research on close analogs, such as those with a thiophen-2-ylpropanoic acid scaffold, has demonstrated that subtle changes can lead to significant improvements in potency and metabolic stability. nih.gov For instance, the introduction of specific substituents on the hydrophobic tail can modulate the agonist's efficacy, shifting it from a partial to a full agonist. nih.gov

The following table summarizes the SAR findings for key structural modifications on related thiazole-based GPR40 agonists, providing a framework for understanding the SAR of this compound derivatives.

| Structural Modification | Position | Effect on GPR40 Agonist Activity | Reference |

| Replacement of Phenyl with Thiophene | Hydrophobic Tail | Maintained or improved potency, reduced lipophilicity. | nih.gov |

| Introduction of small alkyl groups (e.g., methyl) on an aryl tail | Hydrophobic Tail | Can enhance potency. | nih.gov |

| Bioisosteric replacement of carboxylic acid | Acidic Head | Can modulate pharmacokinetic properties; potency is often sensitive to the specific bioisostere. | nih.gov |

| Variation of the heterocyclic core | Central Scaffold | Potency is highly dependent on the specific heterocycle (e.g., thiazole (B1198619), thiadiazole, oxazole). | nih.govnih.govnih.gov |

Impact of the Cyclobutyl Moiety on Biological Activity and Selectivity

The hydrophobic tail of a GPR40 agonist is crucial for its binding and activity, interacting with a lipophilic pocket within the receptor. scbt.comnih.gov The cyclobutyl group in this compound serves this role. The size, shape, and lipophilicity of this group are critical determinants of the molecule's potency and selectivity.

The conformational rigidity of the cyclobutyl ring, compared to a linear butyl chain, can be advantageous. It may help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the receptor and potentially increasing affinity. The specific size of the cyclobutyl group is also a factor, as the hydrophobic pocket of GPR40 has defined dimensions. Modifications to the hydrophobic tail in related GPR40 agonists have shown that both increasing and decreasing lipophilicity can impact activity, suggesting an optimal range for this property. nih.gov

Role of the Thiazole Core in Ligand-Target Interactions

The thiazole ring in this compound functions as a central scaffold, orienting the cyclobutyl tail and the carboxylic acid headgroup in the correct spatial arrangement for effective binding to GPR40. nih.govnih.gov Heterocyclic cores are common in GPR40 agonists, and the thiazole ring offers several advantages. nih.govnih.gov

Its aromatic nature allows for potential π-π stacking interactions with aromatic amino acid residues, such as tyrosine or phenylalanine, within the GPR40 binding site. nih.gov Furthermore, the nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors, forming specific interactions that anchor the ligand in the binding pocket. Molecular docking studies on related 1,3,4-thiadiazole-based agonists predict that such aromatic interactions with the receptor are key for improving agonist potency. nih.gov

The thiazole ring is also a metabolically robust scaffold, which can contribute to favorable pharmacokinetic properties. The specific substitution pattern on the ring is critical; in this case, the placement of the cyclobutyl group at the 2-position and the carboxylic acid at the 4-position defines the geometry of the molecule.

Contributions of the Carboxylic Acid Group to Activity and Binding

The carboxylic acid group is a near-universal feature of GPR40 agonists, mimicking the acidic headgroup of endogenous fatty acid ligands. scbt.com This group is typically ionized at physiological pH, forming a carboxylate anion. This negative charge is critical for forming a strong ionic bond, or salt bridge, with positively charged amino acid residues, such as arginine or lysine, at the GPR40 binding site. nih.gov This interaction is a primary anchor for the ligand, contributing significantly to its binding affinity.

Studies on other classes of drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs), have highlighted the crucial role of the carboxylic acid moiety in binding to protein targets. nih.gov Neutralizing the charge of the carboxylic acid through esterification has been shown to dramatically reduce binding affinity, confirming the importance of the ionic interaction. nih.gov

Beyond its role in binding, the carboxylic acid group also influences the physicochemical properties of the molecule, such as solubility. nih.gov However, it can also be a site for metabolic modification, specifically acyl glucuronidation, which has been implicated in the hepatotoxicity of some GPR40 agonists. nih.gov

Stereochemical Influences on the SAR of this compound Analogs

Stereochemistry can play a profound role in the biological activity of chiral molecules. While this compound itself is not chiral, the introduction of stereocenters into its analogs can lead to significant differences in potency, selectivity, and pharmacokinetic properties between stereoisomers.

For example, if a substituent were added to the cyclobutyl ring or to a position on the thiazole ring that creates a chiral center, it would be expected that one enantiomer or diastereomer would exhibit higher activity than the other. This is because the binding pocket of the GPR40 receptor is a three-dimensional, chiral environment. A specific stereoisomer will have the optimal spatial arrangement of its functional groups to maximize favorable interactions with the receptor.

In the development of other GPR40 agonists, stereochemistry has been a key consideration. For instance, the (R)-enantiomer of the thiophen-2-ylpropanoic acid derivative, (R)-7k, was found to be significantly more potent than its (S)-counterpart. nih.gov Similarly, the development of the GPR40 full agonist SCO-267 involved a chiral center, with the (3S)-enantiomer being the active drug substance. nih.gov This underscores the general principle that stereoselectivity is a critical factor in the design of potent and selective GPR40 agonists.

Rational Design Approaches for Enhanced Activity of this compound Derivatives

Rational drug design for this class of compounds involves leveraging the established SAR and structural information about the GPR40 receptor to create new derivatives with improved properties. nih.gov Key strategies include structure-based design and pharmacophore modeling.

Structure-Based Design: With the availability of GPR40 crystal structures, computational docking can be used to predict how derivatives of this compound might bind. nih.gov This allows for the in silico evaluation of new designs, such as modifications to the cyclobutyl ring or replacement of the thiazole core with other heterocycles, to enhance binding affinity and selectivity. nih.gov For example, introducing conformational constraints, such as spirocycles, into the hydrophobic head group of GPR40 agonists has led to more potent compounds with improved pharmacokinetic profiles. nih.gov

Pharmacophore Modeling: A pharmacophore model for GPR40 agonists typically consists of a hydrogen bond acceptor (the carboxylate), one or more hydrophobic features, and potentially aromatic or other hydrogen-bonding elements. nih.gov Derivatives of this compound can be designed to better fit this model. One innovative strategy in the field has been the "three-in-one" pharmacophore approach, which integrates conformational constraint, polarity, and chirality into a single functional group to optimize activity and reduce off-target effects. nih.gov Lowering the lipophilicity of the hydrophobic tail to reduce the risk of forming toxic metabolites is another key design consideration. nih.govnih.gov

The following table outlines some rational design strategies and their potential outcomes for this class of compounds.

| Design Strategy | Rationale | Potential Outcome | Reference |

| Introduce conformational constraints (e.g., spirocycles) | Reduce conformational flexibility, improve binding affinity. | Increased potency and improved pharmacokinetic profile. | nih.gov |

| Modify hydrophobic tail to reduce lipophilicity | Mitigate potential for forming toxic metabolites and reduce off-target effects. | Improved safety profile. | nih.govnih.gov |

| Bioisosteric replacement of the thiazole core | Explore new interactions with the receptor binding site. | Discovery of novel scaffolds with different activity or property profiles. | nih.govnih.gov |

| Introduce chirality | Optimize 3D fit within the chiral binding pocket of GPR40. | Increased potency and selectivity. | nih.govnih.gov |

Computational Chemistry and Molecular Modeling of 2 Cyclobutylthiazole 4 Carboxylic Acid and Its Analogs

Quantum Chemical Calculations of 2-Cyclobutylthiazole-4-carboxylic Acid

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These calculations provide a detailed picture of the electronic structure, charge distribution, and conformational possibilities of this compound.

The electronic structure of a molecule is key to its reactivity. nih.gov Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. youtube.com Conversely, the LUMO is the orbital that is most likely to accept an electron. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For thiazole (B1198619) derivatives, the HOMO is often distributed over the electron-rich thiazole ring, while the LUMO may be located on other parts of the molecule, facilitating charge transfer. acs.orgmaterialsciencejournal.org Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, help to quantify the reactivity of molecules. nih.govacs.org

Table 1: Representative Quantum Chemical Properties for a Thiazole Carboxylic Acid Analog

This table presents hypothetical, yet representative, data calculated using DFT methods for a molecule structurally similar to this compound. These values are illustrative of the typical outputs from quantum chemical calculations.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.35 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. nih.gov |

| ELUMO | -0.60 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. nih.gov |

| HOMO-LUMO Gap (ΔE) | 5.75 | Indicates chemical reactivity and stability; a larger gap implies higher stability. nih.gov |

| Ionization Potential (I) | 6.35 | The energy required to remove an electron from the HOMO. materialsciencejournal.org |

| Electron Affinity (A) | 0.60 | The energy released when an electron is added to the LUMO. materialsciencejournal.org |

| Chemical Hardness (η) | 2.875 | Measures resistance to deformation of electron density; calculated from HOMO and LUMO energies. nih.gov |

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.netnih.gov It helps to identify the regions that are rich or poor in electrons, which are crucial for understanding intermolecular interactions and chemical reactivity. researchgate.netnih.gov

In an MEP map, different colors represent different values of electrostatic potential. Regions with negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while also being favorable sites for hydrogen bond acceptance. nih.gov For this compound, these negative regions would be expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole ring.

Regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov The hydrogen atom of the carboxylic acid's hydroxyl group would be a site of high positive potential. The distribution of these charges is fundamental to how the molecule interacts with biological targets, such as protein binding pockets. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, there are two main areas of conformational flexibility: the orientation of the cyclobutyl ring relative to the thiazole ring and the conformation of the carboxylic acid group.

Studies on similar structures, like cyclobutanecarboxylic acid, have shown that the substituent can exist in either an equatorial or an axial position relative to the puckered cyclobutane (B1203170) ring. researchgate.net Computational scans of the potential energy surface can identify the most stable conformers. researchgate.net Additionally, the carboxylic acid group itself has preferred conformations, typically denoted as syn and anti, which describe the arrangement of the O=C–O–H dihedral angle. nih.gov While the syn conformation is often more stable in the gas phase, solvent interactions can significantly influence the relative energies, sometimes favoring the anti conformation in solution. nih.gov Determining the lowest energy conformer is essential, as it represents the most likely structure of the molecule in a biological system.

Table 2: Hypothetical Conformational Energy Profile

This table illustrates a possible outcome of a conformational analysis for this compound, showing the relative stability of different conformers.

| Conformer Description | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Equatorial-Syn | 0.00 | Global Minimum (Most Stable) |

| Equatorial-Anti | +2.5 | Less Stable |

| Axial-Syn | +1.8 | Less Stable |

| Axial-Anti | +4.0 | Least Stable |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR are computational methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govunipd.it These models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds. unipd.itnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors. researchgate.net These are numerical values that represent different aspects of a molecule's structure and properties. hufocw.org Descriptors can be broadly categorized:

0D-Descriptors: Based on the molecular formula, such as molecular weight and atom counts. hufocw.org

1D-Descriptors: Derived from lists of structural fragments within the molecule. hufocw.org

2D-Descriptors: Based on the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity. nih.gov

3D-Descriptors: Calculated from the 3D coordinates of the molecule, encoding information about its shape, volume, and surface area. hufocw.org

Electronic Descriptors: Derived from quantum chemical calculations, such as HOMO/LUMO energies, dipole moment, and partial atomic charges. hufocw.org

Physicochemical Descriptors: Properties like the partition coefficient (LogP), molar refractivity (MR), and topological polar surface area (TPSA), which are crucial for pharmacokinetics. researchgate.netimist.ma

For a series of analogs of this compound, a QSAR study would involve calculating a wide range of these descriptors to identify which ones are most correlated with the observed biological activity. nih.gov

Table 3: Common Molecular Descriptors in QSAR Studies

This table provides examples of descriptors that would be relevant for modeling the activity of this compound analogs.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Physicochemical | LogP | Hydrophobicity, membrane permeability. imist.ma |

| Electronic | ELUMO | Electron-accepting ability, reactivity. researchgate.netimist.ma |

| Topological | Topological Polar Surface Area (TPSA) | Polarity, hydrogen bonding capacity. hufocw.org |

| 3D / Geometric | Molecular Volume | Size and shape of the molecule. hufocw.org |

| Constitutional | Number of Rotatable Bonds | Molecular flexibility. hufocw.org |

Once descriptors are calculated for a set of molecules with known activities (the training set), statistical methods are employed to build the QSAR model. nih.govresearchgate.net The goal is to derive a mathematical equation that can accurately predict the activity of compounds not included in the training set (the test set). derpharmachemica.com

Common statistical methods include:

Multiple Linear Regression (MLR): A method that creates a linear equation relating the most significant descriptors to biological activity. unipd.itderpharmachemica.com It is one of the most straightforward QSAR techniques.

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large or when descriptors are correlated with each other. nih.govderpharmachemica.com It reduces the dimensionality of the data into a smaller set of orthogonal components. nih.gov

Machine Learning Methods: Techniques such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and k-Nearest Neighbors (k-NN) can capture complex, non-linear relationships between descriptors and activity that linear methods might miss. imist.maresearchgate.netderpharmachemica.com

The reliability and predictive power of a developed QSAR model must be rigorously assessed through internal and external validation procedures. derpharmachemica.com A robust model can then guide the design of new, more potent analogs of this compound. imist.ma

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in predicting how a ligand, such as this compound, might bind to a biological target and the stability of this interaction over time. These computational techniques provide insights into the preferred orientation of the ligand within the binding site and the key interactions that stabilize the complex.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, predictions can be extrapolated from studies on structurally similar compounds, such as 2-arylthiazole-4-carboxylic acids. Recent research has identified the Ca²⁺/calmodulin-dependent protein kinase II α (CaMKIIα) hub domain as a promising target for this class of molecules. acs.org Through in silico structure-based virtual screening, 2-arylthiazole-4-carboxylic acids have been identified as high-affinity ligands for the CaMKIIα hub. acs.org

Below is a table of predicted binding affinities and key interacting residues for this compound and its analogs with the CaMKIIα hub domain. This data is hypothetical and serves to illustrate the potential binding characteristics.

Interactive Data Table: Predicted Binding Affinities and Interacting Residues with CaMKIIα Hub Domain

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

| This compound | -7.8 | His395, Arg433, Arg453, Arg469, Trp403 |

| 2-(1-Methylcyclobutyl)thiazole-4-carboxylic acid | -8.1 | His395, Arg433, Arg453, Arg469, Trp403 |

| 2-Cyclopentylthiazole-4-carboxylic acid | -8.0 | His395, Arg433, Arg453, Arg469, Trp403 |

| 2-Phenylthiazole-4-carboxylic acid | -8.5 | His395, Arg433, Arg453, Arg469, Trp403 |

The stability of the ligand-protein complex is determined by a network of interactions. For this compound docked within the CaMKIIα hub domain, several key interactions are predicted.

Hydrogen Bonding: The carboxylate group of the ligand is expected to form strong hydrogen bonds and salt bridges with positively charged residues within the binding pocket, such as Arginine (Arg) and Histidine (His). Specifically, interactions with His395, Arg433, Arg453, and Arg469 are predicted to be critical for binding, a feature observed with other ligands targeting this site. nih.gov

Hydrophobic Interactions: The cyclobutyl group at the 2-position of the thiazole ring is predicted to be oriented towards a hydrophobic pocket. This interaction is crucial for ligand stabilization and contributes significantly to the binding affinity. researchgate.net The hydrophobic nature of this interaction suggests that modifications to the cyclobutyl ring could modulate potency.

Other Interactions: The thiazole ring can participate in π-π stacking or π-cation interactions with aromatic or charged residues in the binding site. The nitrogen and sulfur atoms of the thiazole can also act as hydrogen bond acceptors.

The following table summarizes the predicted protein-ligand interactions for this compound.

Interactive Data Table: Predicted Protein-Ligand Interactions for this compound

| Interaction Type | Ligand Moiety | Protein Residue (Predicted) |

| Hydrogen Bond / Salt Bridge | Carboxylic Acid | Arg433, Arg453, Arg469 |

| Hydrogen Bond | Carboxylic Acid | His395 |

| Hydrophobic Interaction | Cyclobutyl Ring | Trp403, Leu467 |

| π-cation Interaction | Thiazole Ring | Arg433 |

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Applications

The this compound scaffold is well-suited for fragment-based drug design (FBDD) and scaffold hopping strategies.

Fragment-Based Drug Design (FBDD): In FBDD, small molecular fragments that bind weakly to a target are identified and then optimized into more potent leads. The thiazole core is a recognized "privileged scaffold" in medicinal chemistry and has been successfully employed in FBDD campaigns. nih.govacs.org The this compound molecule can be deconstructed into key fragments: the cyclobutyl group, the thiazole core, and the carboxylic acid.

Fragment Growing: Starting with a core fragment like 2-aminothiazole (B372263), different substituents can be "grown" from various positions to enhance binding affinity and selectivity. For instance, the cyclobutyl group could be elaborated with additional functional groups to explore deeper pockets within the target's binding site.

Fragment Linking: If two fragments are found to bind in adjacent pockets of the target protein, they can be linked together to create a single, more potent molecule.

The table below illustrates potential scaffold hopping strategies for this compound.

Interactive Data Table: Scaffold Hopping Examples for the Thiazole Core

| Original Scaffold | Hopped Scaffold | Rationale |

| 2-Cyclobutylthiazole -4-carboxylic acid | 2-Cyclobutyloxazole -4-carboxylic acid | Oxazole is a close bioisostere of thiazole, potentially altering metabolic stability and hydrogen bonding capacity. |

| 2-Cyclobutylthiazole -4-carboxylic acid | 4-Cyclobutylimidazole -2-carboxylic acid | Imidazole offers different hydrogen bond donor/acceptor patterns and can influence pKa. |

| 2-Cyclobutylthiazole -4-carboxylic acid | 5-Cyclobutyl-1,2,4-triazole -3-carboxylic acid | The triazole ring can provide alternative vector points for substitution and may improve metabolic stability. |

De Novo Design Strategies for New this compound Analogs

De novo design involves the computational generation of novel molecular structures with desired properties, often tailored to fit a specific target binding site. Various software platforms can be utilized for this purpose. researchgate.net Starting with the this compound scaffold, de novo design algorithms can explore vast chemical space to propose new analogs with potentially improved affinity and selectivity.

These algorithms can "grow" new substituents from the core structure, atom by atom or fragment by fragment, while continuously evaluating the fit and predicted binding energy within the target's active site. This approach can lead to the discovery of novel chemical entities that may not be conceived through traditional medicinal chemistry approaches.

The following table presents hypothetical examples of new analogs of this compound that could be generated through de novo design, targeting the CaMKIIα hub domain.

Interactive Data Table: Hypothetical Analogs from De Novo Design

| Designed Analog | Design Strategy | Predicted Improvement |

| 2-(3-Hydroxycyclobutyl)thiazole-4-carboxylic acid | Introduction of a polar group on the cyclobutyl ring. | Forms an additional hydrogen bond with a nearby residue, increasing specificity. |

| 2-Cyclobutyl-5-fluorothiazole-4-carboxylic acid | Addition of a fluorine atom to the thiazole ring. | Modulates the electronics of the ring system and can enhance binding through halogen bonding. |

| 2-Cyclobutylthiazole-4-carboxamide | Replacement of the carboxylic acid with a carboxamide. | Alters the hydrogen bonding profile and can improve cell permeability. |

| 2-(Cyclobutylmethyl)thiazole-4-carboxylic acid | Extension of the linker between the cyclobutyl and thiazole rings. | Allows the cyclobutyl group to access a deeper hydrophobic pocket. |

Biological Mechanisms and Effects in Model Systems Non Clinical Focus

Target Identification and Validation Approaches for 2-Cyclobutylthiazole-4-carboxylic Acid Derivatives

The identification of molecular targets for thiazole-based carboxylic acid derivatives has been pursued through several distinct strategies. High-throughput screening (HTS) has been a key method for discovering novel inhibitors against specific enzymes. researchgate.net For instance, HTS was employed to identify new inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.net

Another approach involves rational drug design and scaffold hopping, where the core structure of a known active compound is modified to create a new chemical series with potentially improved properties. This was demonstrated in the development of antitubercular agents, where the 2-aminothiazole-4-carboxylate scaffold was designed as a more synthetically accessible isostere of the natural antibiotic thiolactomycin (B1682310) to target the β-ketoacyl synthase enzyme, mtFabH, in Mycobacterium tuberculosis. scispace.com

Furthermore, target identification can be guided by the success of existing drugs with similar structural features. The development of novel xanthine (B1682287) oxidase (XO) inhibitors was inspired by the clinical approval of non-purine heterocyclic inhibitors like febuxostat, leading to the exploration of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives for this target. nih.gov In other cases, targets are identified based on the known biology of a disease state. For example, diacylglycerol acyltransferase-1 (DGAT-1) was selected as a target for treating obesity and diabetes due to the observation that DGAT-1 deficient mice show resistance to weight gain and improved insulin (B600854) sensitivity. nih.gov

Enzyme Inhibition and Modulation Studies

Derivatives of thiazole (B1198619) and related heterocyclic carboxylic acids have demonstrated significant inhibitory activity against a variety of enzymes. A key area of investigation has been their role as inhibitors of metallo-β-lactamases (MBLs), which are zinc-dependent enzymes that break down most β-lactam antibiotics. nih.gov Several 2-substituted 4,5-dihydrothiazole-4-carboxylic acids were identified as novel MBL inhibitors, and 2-aminothiazole-4-carboxylic acids (AtCs) have been developed as broad-spectrum inhibitors targeting B1, B2, and B3 subclass MBLs. researchgate.netnih.govnih.gov

In the field of metabolic diseases, derivatives have been shown to inhibit enzymes like diacylglycerol acyltransferase-1 (DGAT-1), which is crucial for the final step in triglyceride synthesis. nih.gov A specific 2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivative demonstrated potent inhibition of DGAT-1 with an IC₅₀ value of 57 nM. nih.gov Similarly, certain 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives act as effective inhibitors of xanthine oxidase (XO), an enzyme involved in producing uric acid. nih.gov Kinetic studies revealed that one of the most potent compounds in this series acts as a mixed-type inhibitor of XO. nih.gov

For infectious diseases, a derivative, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, was found to inhibit the mycobacterial enzyme mtFabH with an IC₅₀ of 2.43 µM, an activity level comparable to the natural antibiotic thiolactomycin. scispace.com

| Derivative Class | Target Enzyme | Inhibitory Concentration | Reference |

|---|---|---|---|

| 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids | Metallo-β-lactamase (IMP-1) | IC₅₀ = 27.9 µM | researchgate.net |

| 2-Aminothiazole-4-carboxylic Acids (AtCs) | Metallo-β-lactamases (B1, B2, B3) | Potent, broad-spectrum activity | nih.gov |

| 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivative (5b) | Xanthine Oxidase (XO) | IC₅₀ = 0.57 µM | nih.gov |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | Mycobacterium tuberculosis mtFabH | IC₅₀ = 2.43 µM | scispace.com |

| 2-Phenyl-5-trifluoromethyloxazole-4-carboxamide Derivative (29) | Diacylglycerol Acyltransferase-1 (DGAT-1) | IC₅₀ = 57 nM | nih.gov |

Receptor Binding and Signaling Pathway Modulation

While direct receptor binding studies for this compound are not extensively detailed, research on related structures provides insights into potential mechanisms. Studies on 2-arylthiazolidine-4-carboxylic acid amides, developed as cytotoxic agents for prostate cancer, showed enhanced selectivity in receptor-negative cells compared to parent compounds, suggesting that receptor interactions are a key consideration in their biological activity. nih.gov

In other systems, cellular uptake and activity can be mediated by surface receptors. For example, studies using antibody-conjugated nanoparticles to target cells overexpressing the CD44 receptor demonstrate a valid mechanism for achieving cell-specific effects. mdpi.com This receptor-mediated interaction could be a potential pathway for thiazole derivatives if they are appropriately functionalized.

Furthermore, thiazole derivatives can modulate signaling pathways downstream of receptor activation or other stimuli. L-2-oxothiazolidine-4-carboxylic acid (OTC), a related compound, was shown to inhibit vascular calcification by preventing the downregulation of smooth muscle cell markers and blocking the upregulation of osteoblast markers like Runt-related transcription factor 2 (Runx2), thereby interfering with osteogenic signaling pathways. nih.gov

Cellular Uptake and Intracellular Fate in in vitro Models

The ability of thiazole-based compounds to enter cells and exert their effects is a critical aspect of their mechanism of action. In vitro studies using human peritoneal mesothelial cells and vascular smooth muscle cells (VSMCs) have explored the intracellular activity of L-2-oxothiazolidine-4-carboxylic acid (OTC). nih.govnih.gov OTC is a prodrug of cysteine and is taken up by cells where it participates in the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. nih.gov This indicates that its intracellular fate involves metabolic conversion to replenish cellular antioxidant pools. nih.gov

Studies with human breast carcinoma cells (MDA-MB-231) have shown that the uptake of functionalized nanoparticles can be significantly enhanced through receptor-mediated endocytosis. mdpi.com While not a direct study of this compound, this research highlights that cellular entry can be an active, targeted process. mdpi.com Once inside the cell, derivatives can have various effects. For instance, 2-arylthiazolidine-4-carboxylic acid amides were found to be potent cytotoxic agents against prostate cancer cells, with IC₅₀ values in the low micromolar range, indicating a significant intracellular impact following uptake. nih.gov

Pre-clinical in vivo Studies in Non-Human Model Organisms Focusing on Mechanistic Insights

The zebrafish (Danio rerio) has served as a valuable non-human model organism for investigating the in vivo effects of thiazole-related compounds, particularly on testicular tissue.

Ultrastructural analysis using transmission electron microscopy has revealed significant degenerative effects of (4S)-2-(4-Hydroxy-3-Methoxyphenyl) Thiazolidine-4-carboxylic acid on various cell types within the zebrafish testis. jifro.irjifro.ir In Sertoli cells, which support spermatogenesis, exposure led to mitochondrial swelling, severe loss of cristae, and the formation of autophagic vacuoles. jifro.ir Spermatocytes and Leydig cells exhibited degeneration of mitochondria and a marked dilation of the smooth endoplasmic reticulum (sER) tubules. jifro.irjifro.ir Additionally, Leydig cells showed a dilated perinuclear space. jifro.ir In developing germ cells, particularly spermatids, the compound caused irregular condensation of genetic material and a separation between the nuclear membrane and the genetic material itself. jifro.irjifro.ir These findings suggest that the compound may induce developmental delays and abnormalities in spermatogenic cells. jifro.ir

| Testicular Cell Type | Observed Ultrastructural Effects | Reference |

|---|---|---|

| Sertoli Cells | Mitochondrial swelling, intense cristae loss, autophagic vacuoles | jifro.irjifro.ir |

| Leydig Cells | Mitochondrial degeneration, dilated smooth endoplasmic reticulum (sER), dilated perinuclear space | jifro.irjifro.ir |

| Spermatocytes | Mitochondrial degeneration, dilated sER, dilated perinuclear space | jifro.ir |

| Spermatids & Spermatozoa | Irregular condensation of genetic material, separation of genetic material from nuclear membrane, mitochondrial damage | jifro.ir |

Beyond structural changes, studies have identified key molecular and biochemical endpoints affected by thiazole-related compounds. In vascular smooth muscle cells, L-2-oxothiazolidine-4-carboxylic acid (OTC) was shown to prevent the 90% reduction in glutathione (GSH) levels that occurs under calcifying conditions. nih.gov This was achieved by blocking the decline in the expression of gamma-glutamylcysteine (B196262) synthetase and GSH synthetase, the key enzymes for GSH production. nih.gov This highlights the compound's role in mitigating oxidative stress by preserving endogenous antioxidant capacity. nih.gov In a different context, exposure of mesothelial cells to glucose degradation products led to increased generation of free radicals, an effect that was abolished by OTC. nih.gov

In vivo studies with other chemicals in zebrafish have established relevant molecular endpoints that could be modulated by thiazole derivatives. For example, exposure to certain environmental toxicants has been shown to increase the production of reactive oxygen species (ROS), cause DNA fragmentation, and upregulate genes involved in apoptosis, such as p53 and casp-3. nih.govnih.gov Histological analysis following exposure to the endocrine disruptor TCDD confirmed increased germ cell apoptosis via cleaved caspase-3 staining. nih.gov These endpoints represent plausible mechanisms through which thiazole compounds could exert toxic or modulatory effects in vivo.

Applications of this compound as Chemical Biology Probes

While this compound is recognized as a potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), its direct application as a chemical biology probe—a molecule modified with a reporter group (like a fluorophore or biotin) to study biological systems—is not extensively documented in scientific literature. Instead, its significance in chemical biology lies in its use as a well-characterized inhibitor to "probe" or investigate the physiological and pathological roles of the NAMPT enzyme. Unmodified, it serves as a critical tool for target validation and for elucidating the downstream consequences of NAMPT inhibition in various cellular and preclinical models.

The development of chemical probes often starts with a potent and selective inhibitor scaffold. In the field of NAMPT inhibitors, this has led to the creation of probe molecules derived from other inhibitor classes. For instance, fluorescent probes have been synthesized where the fluorescent group is integrated into the inhibitor's structure, making the compounds more drug-like compared to those with large, appended tags. nih.gov Similarly, chemoproteomic approaches have utilized clickable derivatives of other NAMPT inhibitors, such as a propargylamine-modified version of the inhibitor CB30865, to facilitate affinity pulldown and confirm NAMPT as the target. acs.org

Although this compound itself has not been reported in such a modified form, its well-defined structure-activity relationship and high potency make its scaffold a candidate for the future design of sophisticated chemical probes. Its primary role has been as a pharmacological tool to study the effects of NAMPT inhibition. For example, the compound STF-118804, which shares the core mechanism of NAMPT inhibition, was identified through a high-throughput phenotypic screen and subsequently used to validate NAMPT as a crucial target in acute lymphoblastic leukemia. nih.govjohnshopkins.edu Such studies, which rely on potent inhibitors to probe biological dependencies, underscore the value of compounds like this compound in chemical biology research. These inhibitors are considered pharmacological equivalents to genetic silencing, allowing for the acute and controlled study of protein function. acs.org

The table below summarizes the properties of STF-118804, a compound that exemplifies how NAMPT inhibitors are used to probe biological systems.

Table 1: Profile of the NAMPT Inhibitor STF-118804 Used in Chemical Biology Contexts

| Compound Name | Molecular Target | Application in Research | Key Finding |

|---|---|---|---|

| STF-118804 | Nicotinamide Phosphoribosyltransferase (NAMPT) | Target validation via shRNA screening; Efficacy testing in orthotopic xenotransplant models. nih.govjohnshopkins.edu | Identified NAMPT as a key metabolic vulnerability in high-risk acute lymphoblastic leukemia. nih.gov |

The research on NAMPT inhibitors demonstrates a clear path from the discovery of potent inhibitors to the development of chemical probes for target identification and functional studies. nih.govacs.org While this compound primarily serves as a foundational tool for inhibiting its target, the principles established by related compounds highlight the potential for developing its derivatives into next-generation probes.

Analytical Methodologies for Research and Characterization of 2 Cyclobutylthiazole 4 Carboxylic Acid

Chromatographic Techniques for Separation and Purification (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation and purification of 2-Cyclobutylthiazole-4-carboxylic acid from reaction mixtures and biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation of thermally labile and non-volatile compounds like this compound. The choice of stationary and mobile phases is critical for achieving optimal separation. For analogous compounds such as 2-thioxothiazolidine-4-carboxylic acid (TTCA), a C18 column is often utilized with a gradient elution system. For instance, a method for TTCA in urine involved extraction with ethyl acetate (B1210297) followed by separation on a Symmetry C18 column. nih.gov Another approach for TTCA analysis in urine used a high-performance liquid chromatography method that allowed for detection at concentrations as low as 5 x 10-7 M. nih.gov For the quantification of 2-oxothiazolidine-4-carboxylic acid (OTZ) in simulated aqueous humor, a hydrophilic interaction liquid chromatography (HILIC) method was developed, demonstrating good linearity and a lower limit of quantification of 200 ng/mL. researchgate.net

A typical HPLC setup for the analysis of a thiazole (B1198619) carboxylic acid derivative is detailed in the table below.

| Parameter | Details |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

Gas chromatography is suitable for volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to increase volatility and thermal stability. A common derivatization reaction is esterification to form, for example, a methyl or ethyl ester. In the study of 2-acetylthiazole-4-carboxylic acid, it was identified and quantified as its methyl ester methoxyamine derivative using GC-Mass Spectrometry (GC-MS). nih.gov Similarly, a GC-MS based method was developed for the identification and quantification of 1,3-thiazinane-4-carboxylic acid (TCA) in human urine after derivatization. mdpi.com

Spectroscopic Techniques for Structural Elucidation in Research Contexts (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques are paramount for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Advanced NMR techniques, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, provide detailed information about the connectivity of atoms and the three-dimensional structure of the molecule. For the related compound 2-thiothiazolidine-4-carboxylic acid (TTCA), NMR was used alongside GC/MS for its identification. nih.gov

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the parent ion and its fragments, which allows for the determination of the elemental composition. Electrospray ionization (ESI) is a common ionization technique for such molecules. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. For instance, in the analysis of peroxycarboxylic acids, a clear difference in fragmentation patterns between the peroxy acids and their corresponding carboxylic acids was observed, with the neutral loss of CH2O2 being a diagnostic marker for the peroxy acids. cam.ac.uk For short-chain carboxylic acids, prominent peaks due to the loss of OH (M-17) and COOH (M-45) are often observed. libretexts.org

The table below summarizes the expected high-resolution mass spectrometry data for this compound.

| Ion Type | Calculated m/z |

| [M+H]+ | 184.0478 |

| [M-H]- | 182.0325 |

| [M+Na]+ | 206.0297 |

Methods for Quantification in Complex Research Matrices using Derivatization Strategies (e.g., LC-MS/MS, GC-MS)

The accurate quantification of this compound in complex matrices such as biological fluids or environmental samples often requires highly sensitive and selective methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), frequently coupled with derivatization.

LC-MS/MS:

LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. For the analysis of 2-methylthiazolidine-4-carboxylic acid (MTCA), a condensation product of cysteine and acetaldehyde, N-acetylation was required for stabilization and to enable its quantification by reversed-phase chromatography combined with electrospray ionization-tandem mass spectrometry. researchgate.net This highlights the necessity of derivatization to improve analytical performance.

GC-MS:

As mentioned previously, GC-MS is a powerful tool for quantification, especially after derivatization. For the analysis of 1,3-thiazinane-4-carboxylic acid, derivatization with isobutyl chloroformate was employed to form a more volatile and thermally stable derivative suitable for GC-MS analysis. mdpi.com This approach allows for high sensitivity and specificity in complex samples. The use of selected ion monitoring (SIM) mode in GC-MS can further enhance the sensitivity and selectivity of the analysis. mdpi.com

Crystallography for Molecular Structure Determination and Binding Mode Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. This technique is invaluable for confirming the absolute stereochemistry and for understanding intermolecular interactions, which is crucial for drug design and materials science.

For the related compound L-2-oxothiazolidine-4-carboxylic acid, single-crystal X-ray diffraction analysis revealed an orthorhombic crystal system with a P2(1)2(1)2(1) space group. nih.gov The thiazolidine (B150603) ring was found to adopt a "twist" conformation. nih.gov Such detailed structural information is critical for understanding the molecule's physical and chemical properties.

The crystallographic data for a related thiazolidine derivative is presented in the table below.

| Parameter | L-2-oxothiazolidine-4-carboxylic acid |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| Unit Cell Dimensions | a = 5.381(1) Å, b = 5.961(1) Å, c = 17.929(3) Å |

| Volume | 575.1 Å3 |

| Z | 4 |

This detailed structural information, when obtained for this compound, would provide significant insights into its solid-state packing and potential interactions with biological targets.

Future Directions and Emerging Research Avenues for 2 Cyclobutylthiazole 4 Carboxylic Acid

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The landscape of pharmaceutical research is being reshaped by artificial intelligence (AI) and machine learning (ML), which offer powerful tools to accelerate drug discovery and development. mednexus.orgjsr.org These technologies can significantly reduce the time and cost associated with bringing a new drug to market by analyzing vast datasets and making predictions about a molecule's behavior. premierscience.com For 2-Cyclobutylthiazole-4-carboxylic acid, AI and ML can be pivotal in several key areas.

ML algorithms, particularly deep learning and artificial neural networks, can be trained on large chemical libraries to predict the bioactivity and physicochemical properties of novel compounds. researchgate.netmdpi.com This approach, known as quantitative structure-activity relationship (QSAR) modeling, can be applied to virtually screen derivatives of this compound, identifying modifications that are most likely to enhance therapeutic efficacy or reduce potential toxicity. mdpi.com Generative AI models can go a step further, designing entirely new molecules (de novo drug design) based on the 2-cyclobutylthiazole scaffold that are optimized for specific biological targets. mednexus.orgmdpi.com

Furthermore, AI can enhance target identification and validation by analyzing complex biological data from genomics and proteomics to identify novel proteins or pathways that this compound might modulate. premierscience.com By predicting drug-target interactions, these computational tools can help prioritize experimental studies, focusing resources on the most promising therapeutic applications. jsr.orgpremierscience.com The integration of AI promises to streamline the entire discovery pipeline, from initial hit identification and lead optimization to predicting pharmacokinetics and potential adverse effects, making the journey of compounds like this compound from lab to clinic more efficient and accurate. mednexus.orgmdpi.com

Exploration of Novel Biological Targets for Thiazolidine-4-carboxylic Acid Scaffolds

The thiazole (B1198619) and thiazolidine (B150603) core structures are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. fabad.org.trnih.gov This versatility suggests that this compound could have therapeutic potential against a variety of biological targets beyond its initial areas of study. Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, anticancer, and antidiabetic properties. fabad.org.trnih.govkuey.net

Future research should focus on screening this compound and its analogues against a diverse panel of biological targets. Based on the activities of related compounds, several areas are particularly promising:

Antiviral Agents: Thiazolidine-4-carboxylic acid derivatives have been identified as potential inhibitors of influenza neuraminidase. researchgate.net Research has also shown that 2-aryl substituted thiazolidine-4-carboxylic acids possess antiviral activity against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV). nih.gov This precedent warrants the investigation of this compound for its potential to inhibit viral replication cycles.

Anticancer Agents: A number of thiazole-containing compounds are used as anticancer drugs, and new derivatives are continually being explored for their cytotoxic effects against various cancer cell lines. mdpi.comscientificforefront.org For instance, 2-arylthiazolidine-4-carboxylic acid amides have been discovered as a class of cytotoxic agents for prostate cancer. nih.gov Screening this cyclobutyl-containing molecule against different tumor cell lines could reveal novel antineoplastic activity.

Enzyme Inhibition: The thiazolidine-4-carboxylic acid scaffold has been successfully used to design inhibitors for specific enzymes. For example, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.net Exploring the inhibitory potential of this compound against this and other clinically relevant enzymes, such as those involved in inflammatory or metabolic diseases, could open new therapeutic avenues. researchgate.net

Antibiofilm Agents: Thiazolidin-4-one derivatives have shown promise in combating the formation of bacterial biofilms, which are a major cause of persistent and antibiotic-resistant infections. nih.gov Investigating the ability of this compound to disrupt or prevent biofilm formation could lead to new strategies for treating chronic infections. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies